N-cyclopentyl-4-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core. Its structure includes a cyclopentyl carboxamide group at position 8, a 3-methylbutyl chain at position 4, and a 2-(4-methylphenyl)-2-oxoethyl substituent at position 2. The presence of dual ketone groups (1,5-dioxo) distinguishes it from analogs with single-oxo or thioether substituents .
Properties
IUPAC Name |
N-cyclopentyl-4-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N5O4/c1-18(2)14-15-32-27(37)23-13-12-21(26(36)30-22-6-4-5-7-22)16-24(23)34-28(32)31-33(29(34)38)17-25(35)20-10-8-19(3)9-11-20/h8-13,16,18,22H,4-7,14-15,17H2,1-3H3,(H,30,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIGOMXOWDTULP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N(C3=N2)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the triazoloquinazoline core, followed by the introduction of various substituents through reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of raw materials, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.
Medicine: The compound’s potential therapeutic effects could be explored for the treatment of diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Research Findings and Implications
- The 4-methylphenyl group may enhance selectivity for cancer-related isoforms .
- Thermodynamic Solubility: The target compound’s solubility in aqueous buffers (e.g., PBS) is predicted to be lower than ’s analog due to its higher hydrophobicity, necessitating formulation strategies like nanoparticle encapsulation .
- Toxicity Profile : Thioether-containing analogs (e.g., ) may pose higher hepatotoxicity risks due to sulfur metabolism, whereas the target compound’s oxo groups are less likely to generate reactive metabolites .
Biological Activity
N-cyclopentyl-4-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a quinazoline core known for its diverse pharmacological properties, including anticancer and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 398.46 g/mol. The structure includes a quinazoline ring fused with a triazole moiety and various functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it induces apoptosis in cancer cell lines such as HepG2 (human liver cancer cells) by arresting the cell cycle at the S phase. This was evidenced by significant alterations in mitochondrial membrane potential and expression levels of apoptosis-related proteins such as Bax and Bcl-2 .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 4 | Induces apoptosis via mitochondrial pathway |
| MCF-7 | 5 | Cell cycle arrest at S phase |
| A549 | 6 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- In Vivo Studies : A study assessed the therapeutic effects of the compound in a mouse model of liver cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls. The treatment also enhanced survival rates due to its ability to modulate immune responses against tumor cells .
- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the active site of farnesyltransferase, suggesting a potential target for its anticancer activity. This interaction was characterized by several hydrogen bonds and hydrophobic interactions that stabilize the binding .
Q & A
Q. What are the critical steps and conditions for synthesizing this compound, and how can yield and purity be optimized?
The synthesis involves multi-step reactions, including cyclization of quinazoline precursors, introduction of sulfanyl or carboxamide groups, and final functionalization. Key parameters include:
- Temperature control : Reflux conditions (e.g., 80–100°C) for cyclization steps to ensure complete ring formation .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol improve solubility of intermediates .
- Catalysts : Use of benzyltributylammonium bromide for nucleophilic substitutions .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate high-purity products .
Q. Which analytical techniques are most reliable for confirming the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for verifying substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- X-ray crystallography : For resolving 3D conformation, particularly to study interactions at the triazoloquinazoline core .
Q. How can researchers standardize analytical protocols for batch-to-batch consistency?
- Thin-layer chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization .
- HPLC with UV detection : Establish retention time thresholds for purity ≥95% .
- Spectroscopic calibration : Use internal standards (e.g., tetramethylsilane for NMR) to minimize instrumental drift .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s pharmacological targets and mechanisms?
- In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR) due to the quinazoline scaffold’s known affinity for ATP-binding pockets .
- Molecular docking : Use software like AutoDock to predict binding modes with proteins implicated in cancer or inflammation .
- Gene expression profiling : RNA-seq on treated cell lines to identify downstream pathways (e.g., apoptosis, NF-κB) .
Q. How can contradictory data on biological activity be resolved when varying synthesis conditions?
- Comparative studies : Synthesize batches under distinct conditions (e.g., solvent, temperature) and test in parallel bioassays .
- Multivariate analysis : Apply statistical tools (e.g., PCA) to correlate synthesis variables (e.g., catalyst loading) with activity outcomes .
- Crystallographic analysis : Determine if polymorphic forms or stereoisomers explain divergent results .
Q. What computational approaches improve reaction design and predict optimal synthetic pathways?
- Quantum chemical calculations : Simulate reaction energetics (e.g., transition states) to identify rate-limiting steps .
- Machine learning : Train models on existing quinazoline synthesis data to recommend solvent/catalyst combinations .
- Retrosynthetic software : Tools like Synthia™ propose disconnections based on the compound’s functional groups .
Q. How can stability studies under physiological conditions inform formulation development?
- Forced degradation : Expose the compound to acidic/basic buffers, heat, or light to identify labile groups (e.g., oxoethyl linkages) .
- LC-MS/MS : Track degradation products and quantify half-life in simulated biological fluids (e.g., PBS at 37°C) .
- Microsomal assays : Assess metabolic stability using liver microsomes to predict in vivo clearance rates .
Q. What structure-activity relationship (SAR) strategies enhance potency while minimizing toxicity?
- Substituent modulation : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -CF3) to boost target affinity .
- Prodrug design : Introduce hydrolyzable esters to the carboxamide moiety for improved bioavailability .
- Toxicity screening : Use zebrafish models to evaluate hepatotoxicity and neurotoxicity early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
